5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid
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Overview
Description
5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid typically involves the bromination of 2-(trifluoromethyl)thiophene-3-carboxylic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: Employed in the synthesis of probes for studying biological processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but with a benzene ring instead of a thiophene ring.
5-Bromo-2-thiophenecarboxaldehyde: Lacks the trifluoromethyl group and has an aldehyde functional group instead.
Uniqueness
5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1956324-08-5 |
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Molecular Formula |
C6H2BrF3O2S |
Molecular Weight |
275.05 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H2BrF3O2S/c7-3-1-2(5(11)12)4(13-3)6(8,9)10/h1H,(H,11,12) |
InChI Key |
WMJLBFSUXFHNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
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